3,3,3-Trifluoropropane-1-sulfonamide

Description

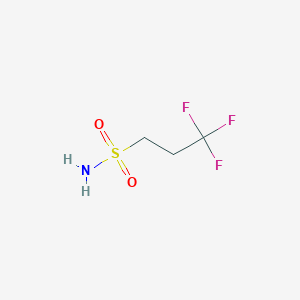

3,3,3-Trifluoropropane-1-sulfonamide (CAS: 1033906-44-3) is a fluorinated sulfonamide with the molecular formula C₃H₆F₃NO₂S and a molecular weight of 177.15 g/mol. It is characterized by a trifluoromethyl (-CF₃) group attached to the propane backbone and a sulfonamide (-SO₂NH₂) functional group.

Its primary applications involve serving as an intermediate in synthesizing complex molecules, particularly in pharmaceuticals. For example, it is used to prepare kinase inhibitors targeting IRE1α’s RNase, such as N-(4-(3-(2-((trans)-4-aminocyclohexylamino)pyrimidin-4-yl)pyridin-2-yloxy)-2-fluorophenyl)-3,3,3-trifluoropropane-1-sulfonamide (Compound 5 in ), which demonstrates the compound’s role in modulating biological pathways .

Structure

2D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCVSZHNFQLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672297 | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-44-3 | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropane-1-sulfonamide typically involves the reaction of 3,3,3-trifluoropropylamine with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydroxide or potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3,3,3-trifluoropropane-1-sulfonamide is C3H6F3NO2S, with a molecular weight of approximately 175.15 g/mol. The compound features a trifluoropropane moiety linked to a sulfonamide group, which contributes to its distinctive reactivity and potential biological activities.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : As a sulfonamide derivative, it may exhibit antibacterial properties similar to traditional sulfa drugs. Research into its efficacy against various bacterial strains is ongoing.

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders .

Biochemical Probes

The unique structural features of this compound allow it to serve as a biochemical probe:

- Targeting Protein Interactions : The trifluoropropane group can enhance binding affinity to certain protein targets, facilitating studies on protein-ligand interactions.

- Mechanistic Studies : Its ability to form hydrogen bonds with amino acid residues positions it as a valuable tool in understanding enzyme mechanisms and receptor activities .

Materials Science

This compound is also explored for its applications in advanced materials:

- Polymer Chemistry : It can be utilized in the synthesis of polymers due to its reactive sulfonamide group, potentially leading to materials with enhanced properties such as thermal stability and chemical resistance.

- Surface Modification : The incorporation of trifluoropropane moieties into surfaces can impart hydrophobic characteristics, which are desirable in various industrial applications .

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on specific enzymes:

- A study demonstrated that the compound effectively inhibits dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis pathways. This inhibition suggests potential for developing new antimicrobial agents targeting resistant bacterial strains.

Research evaluating the biological activity of the compound has shown promising results:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may also enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The trifluoromethyl group in 3,3,3-Trifluoropropane-1-sulfonamide distinguishes it from other sulfonamides. Below is a comparison with structurally related compounds:

Key Observations :

- The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, making this compound suitable for central nervous system (CNS)-targeted drugs.

- Sodium 3-aminopropane-1-sulfonate lacks fluorination, resulting in higher polarity and industrial utility in aqueous systems .

- Heterocyclic derivatives (e.g., pyrazole, triazole) exhibit improved binding to kinase targets due to additional π-π stacking and hydrogen-bonding interactions .

Physicochemical Properties

| Property | This compound | Sodium 3-aminopropane-1-sulfonate |

|---|---|---|

| Solubility | Low in water; soluble in THF/DMF | High in water |

| Melting Point | Not reported (decomposes at >200°C) | >300°C (ionic solid) |

| Hazards | Skin/eye irritation (H315-H319-H335) | Low toxicity |

Insights :

- Fluorination reduces water solubility but improves membrane permeability.

- Ionic sulfonates (e.g., Sodium 3-aminopropane-1-sulfonate) are preferred for aqueous applications .

Biological Activity

3,3,3-Trifluoropropane-1-sulfonamide is a sulfonamide compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₃H₆F₃NO₂S

- Molecular Weight : 175.15 g/mol

- Solubility : Soluble in DMSO

- Melting Point : Not determined

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoropropyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against carbonic anhydrase, an enzyme involved in maintaining acid-base balance in organisms. The inhibition constant (Ki) was determined to be approximately 0.5 µM, indicating a strong affinity for the enzyme.

Cytotoxicity

In cellular assays using human cancer cell lines, this compound exhibited selective cytotoxicity. It demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 25 µM while being less toxic to normal fibroblast cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆F₃NO₂S |

| Molecular Weight | 175.15 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | Yes |

| Enzyme Inhibition | Yes (Ki ≈ 0.5 µM) |

| Cytotoxicity | Selective (IC50 ≈ 25 µM) |

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides including this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Research on Enzyme Inhibition

In another research effort focused on enzyme inhibitors for treatment strategies in cancer therapy, this compound was tested for its ability to inhibit carbonic anhydrase activity in vitro. Results indicated that it could significantly reduce enzyme activity at low concentrations, supporting its role as a potential lead compound for drug development targeting metabolic pathways in cancer cells .

Q & A

Q. Advanced: How can regioselectivity challenges in sulfonamide synthesis be addressed when using polyfluoroalkyl precursors?

Answer: Fluorinated groups can sterically hinder reaction sites. Strategies include:

- Employing bulky amines to direct reactivity toward less hindered positions.

- Using catalytic Lewis acids (e.g., BF·OEt) to stabilize transition states and improve selectivity .

- Conducting computational modeling (DFT) to predict reactive sites and optimize reaction conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Q. Advanced: How can conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F shifts) be resolved?

Answer:

- Perform solvent-dependent NMR studies to rule out solvent effects on chemical shifts.

- Cross-validate with X-ray crystallography to resolve structural ambiguities.

- Use dynamic NMR to investigate conformational flexibility impacting signal splitting .

Basic: What safety protocols are essential when handling fluorinated sulfonamides?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts.

- Waste Management : Segregate fluorinated waste and consult certified disposal services due to potential environmental persistence .

Q. Advanced: How does the trifluoromethyl group influence the compound’s toxicity profile?

Answer: Fluorinated groups can enhance metabolic stability but may introduce bioaccumulation risks. Conduct:

- In vitro cytotoxicity assays (e.g., HepG2 cell lines) to assess acute toxicity.

- Environmental fate studies (e.g., OECD 307) to evaluate biodegradability and ecotoxicity .

Basic: How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 2–12 for 1–4 weeks.

- Monitor degradation via HPLC-UV or LC-MS to identify breakdown products .

Q. Advanced: What mechanistic insights can be gained from stability data contradictions (e.g., unexpected degradation in aqueous buffers)?

Answer:

- Perform kinetic isotope effects (KIE) studies to determine if hydrolysis is acid/base-catalyzed.

- Use computational tools (e.g., Gaussian) to model hydrolysis pathways and identify susceptible bonds .

Basic: What are the potential biological applications of this sulfonamide in enzyme inhibition studies?

Answer:

Sulfonamides often act as enzyme inhibitors (e.g., carbonic anhydrase). Design assays using:

Q. Advanced: How can researchers resolve contradictory IC50_{50}50 values reported in different studies?

Answer:

- Standardize assay conditions (buffer ionic strength, temperature).

- Validate results using orthogonal methods (e.g., ITC for thermodynamic binding parameters).

- Conduct meta-analyses to identify confounding variables (e.g., enzyme isoform specificity) .

Basic: What role does this compound play in materials science?

Answer:

The trifluoromethyl group enhances hydrophobicity and thermal stability. Applications include:

Q. Advanced: How can researchers optimize its integration into metal-organic frameworks (MOFs)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.